3-hydrazinyl-5-(trifluoromethyl)pyridine
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Overview
Description
3-hydrazinyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol It is characterized by the presence of a hydrazinyl group (-NHNH2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under reflux conditions . The reaction proceeds as follows:
3-chloro-5-(trifluoromethyl)pyridine+hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Azo and azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydrazinyl-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-hydrazinyl-5-(chloromethyl)pyridine
- 3-hydrazinyl-5-(methyl)pyridine
- 3-hydrazinyl-5-(fluoromethyl)pyridine
Uniqueness
3-hydrazinyl-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioactivity compared to its analogs with other substituents .
Properties
CAS No. |
1934839-17-4 |
---|---|
Molecular Formula |
C6H6F3N3 |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
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